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Compound of Interest

Compound Name: 3-Sulfanyloxolan-2-one

Cat. No.: B077332 Get Quote

Disclaimer: Experimental spectroscopic data for 3-Sulfanyloxolan-2-one is not readily

available in the public domain. This guide provides a detailed overview of the expected

spectroscopic characteristics of 3-Sulfanyloxolan-2-one and presents comprehensive

experimental protocols for its analysis. As a key reference, the spectroscopic data for the

structurally related parent compound, γ-butyrolactone (GBL), is provided. This information is

intended to serve as a valuable resource for researchers, scientists, and drug development

professionals in the analysis of this and similar molecules.

Introduction to 3-Sulfanyloxolan-2-one
3-Sulfanyloxolan-2-one, also known as 3-mercapto-γ-butyrolactone, is a heterocyclic organic

compound. Its structure consists of a five-membered lactone ring (γ-butyrolactone) with a

sulfanyl (thiol) group substituted at the C-3 position. The presence of the thiol group and the

lactone ring suggests potential for diverse chemical reactivity and biological activity, making its

thorough characterization a matter of significant interest in medicinal chemistry and materials

science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and

purity assessment of this compound.

Spectroscopic Data Presentation
Due to the absence of specific experimental data for 3-Sulfanyloxolan-2-one, the following

tables summarize the spectroscopic data for the reference compound, γ-butyrolactone (GBL).
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These values provide a foundational dataset for comparison and interpretation of the spectra of

3-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
of γ-Butyrolactone
Table 1: ¹H NMR Data of γ-Butyrolactone[1][2][3]

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.34 Triplet 7.1 H4 (α to ring oxygen)

2.50 Triplet 7.6 H2 (α to carbonyl)

2.29 Quintet 7.4 H3 (β to carbonyl)

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Data of γ-Butyrolactone[4]

Chemical Shift (δ) ppm Assignment

177.7 C1 (Carbonyl)

69.1 C4 (α to ring oxygen)

29.7 C2 (α to carbonyl)

27.9 C3 (β to carbonyl)

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy Data of γ-Butyrolactone
Table 3: Key IR Absorption Bands of γ-Butyrolactone[5][6][7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://hmdb.ca/spectra/nmr_one_d/1416
https://m.chemicalbook.com/SpectrumEN_96-48-0_1hnmr.htm
https://hmdb.ca/spectra/nmr_one_d/2734
https://m.chemicalbook.com/SpectrumEN_96-48-0_13CNMR.htm
https://www.researchgate.net/figure/Fourier-transform-infrared-spectrum-of-a-typical-aqueous-based-g-butyrolactone-GBL_fig8_227871395
https://www.swgdrug.org/Monographs/GAMMA-BUTYROLACTONE.pdf
https://www.researchgate.net/figure/Expanded-region-Fourier-transform-infrared-spectrum-1900-1300cm-1-of-a-solution-of_fig10_227871395
https://www.chemicalbook.com/SpectrumEN_96-48-0_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

2960-2880 Medium C-H stretch (alkane)

1770 Strong C=O stretch (lactone)

1170 Strong C-O stretch (ester)

Sample Preparation: Neat liquid film

Mass Spectrometry (MS) Data of γ-Butyrolactone
Table 4: Key Mass Spectral Peaks of γ-Butyrolactone (Electron Ionization)[6][9][10]

m/z Relative Intensity (%) Assignment

86 35 [M]⁺ (Molecular Ion)

56 30 [M - CO]⁺

42 100 [C₂H₂O]⁺

28 60 [CO]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of the purified 3-Sulfanyloxolan-2-one in 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Spectral Width: -2 to 12 ppm

Pulse Angle: 30-45°

Acquisition Time: 3-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

¹³C NMR:

Spectral Width: 0 to 220 ppm

Pulse Program: Proton-decoupled

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal.
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Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, coupling constants, and integration to assign the proton and

carbon signals to the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Neat Liquid):

Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl

or KBr).

Carefully place a second salt plate on top of the first to create a thin liquid film.

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a drop of the

sample directly onto the ATR crystal.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Acquisition and Processing:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the prepared sample in the spectrometer and acquire the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.
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Analyze the positions, shapes, and intensities of the absorption bands to identify functional

groups (e.g., C=O, C-O, S-H, C-S).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate).

GC Parameters:

Injector Temperature: 250 °C

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp up to 250 °C at a

rate of 10 °C/minute.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 35-300.

Ion Source Temperature: 230 °C.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
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Analyze the fragmentation pattern to deduce the structure of the molecule. Compare the

observed fragments with the expected fragmentation of 3-Sulfanyloxolan-2-one.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized organic compound.

Compound Synthesis
(e.g., 3-Sulfanyloxolan-2-one)

Purification
(e.g., Chromatography, Distillation)

Sample Preparation

NMR Analysis
(¹H, ¹³C, COSY, etc.)

 Dissolve in
deuterated solvent

IR Analysis
(FTIR/ATR)

 Neat liquid or
 on ATR crystal

MS Analysis
(GC-MS, LC-MS)

 Dilute in
volatile solvent

Data Integration and
Structural Elucidation

Final Characterization Report

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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